molecular formula C10H18N2O3 B8664890 N-(2-morpholinoethyl)acetoacetamide

N-(2-morpholinoethyl)acetoacetamide

Cat. No. B8664890
M. Wt: 214.26 g/mol
InChI Key: GWPMDTAOHRKEBA-UHFFFAOYSA-N
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Patent
US04990507

Procedure details

To a solution of diketene (23.0 ml) in diethyl ether (115 ml) was added dropwise a solution of N-(2-aminoethyl)morpholine (34.7 g) in diethyl ether (300 ml) at -40° C. After stirring for 2 hours at the same condition, the resulting precipitates were collected by filtration and dried in vacuo to give N-(2-morpholinoethyl)acetoacetamide (41.1 g, yield 72.0 %).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>C(OCC)C>[O:13]1[CH2:14][CH2:15][N:10]([CH2:9][CH2:8][NH:7][C:4](=[O:5])[CH2:3][C:2]([CH3:1])=[O:6])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
34.7 g
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
115 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours at the same condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCN(CC1)CCNC(CC(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.1 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.